molecular formula C22H22N2O4S2 B2653858 N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 1797282-30-4

N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2653858
CAS No.: 1797282-30-4
M. Wt: 442.55
InChI Key: NDSKAYKRQYRLEX-UHFFFAOYSA-N
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Description

N-(4-(N-((5-benzoylthiophen-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Nanofiltration Membranes

  • Application : Novel sulfonated aromatic diamine monomers, including similar sulfonamide structures, have been used to prepare thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in dye treatment experiments, indicating potential for water purification processes (Liu et al., 2012).

Transition Metal Complexes

  • Application : Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized. These complexes exhibit antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Chohan & Shad, 2011).

Anticancer and Antiviral Agents

  • Application : Sulfonamide derivatives, such as celecoxib derivatives, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates their potential in developing new therapeutic agents for various diseases (Küçükgüzel et al., 2013).

EP1 Receptor Antagonists

  • Application : Sulfonamide structures have been investigated as EP1 receptor antagonists. Certain derivatives exhibited optimized antagonist activity, indicating potential applications in therapeutic interventions (Naganawa et al., 2006).

Prodrug Forms

  • Application : Research into N-acyl derivatives of model sulfonamides, including N-methylsulfonamides, suggests potential in prodrug development, particularly for carbonic anhydrase inhibitors (Larsen, Bundgaard & Lee, 1988).

Carbonic Anhydrase Inhibitors

  • Application : Aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes have been synthesized, exhibiting varying levels of inhibitory activity. This research has implications for developing drugs targeting specific isoenzymes (Supuran et al., 2013).

Properties

IUPAC Name

N-[4-[(5-benzoylthiophen-2-yl)methylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-15(2)22(26)24-17-8-11-19(12-9-17)30(27,28)23-14-18-10-13-20(29-18)21(25)16-6-4-3-5-7-16/h3-13,15,23H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSKAYKRQYRLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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